1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one chemical properties
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The spiro[chromane-2,4'-piperidine] scaffold has emerged as one such key pharmacophore.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, making it an attractive starting point for developing novel therapeutics targeting enzymes and G-protein coupled receptors (GPCRs).[1]
This guide focuses on a specific, functionally rich derivative: 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one . We will dissect its core chemical properties, propose a robust synthetic strategy, and explore its therapeutic potential by contextualizing it within the broader class of spirochromane inhibitors and agonists. The inclusion of a benzyl group on the piperidine nitrogen, a methoxy group on the chromane ring, and a ketone at the 4-position creates a molecule with a finely tuned balance of lipophilicity, hydrogen bonding potential, and reactive handles for further chemical exploration.
Caption: Structure of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one.
Physicochemical Properties
Direct experimental data for this specific analogue is not extensively published. However, by combining information from chemical suppliers and computational predictions for structurally related compounds, we can assemble a reliable profile. The properties outlined below are critical for researchers in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source / Method |
| CAS Number | 868361-89-1 | Chemical Supplier Data[3] |
| Molecular Formula | C₂₁H₂₃NO₃ | Calculated |
| Molecular Weight | 337.41 g/mol | Calculated |
| Monoisotopic Mass | 337.16779 Da | Calculated |
| Predicted XLogP | ~3.5 - 4.2 | Estimated based on related oximes[4][5] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Calculated |
| Appearance | Likely an off-white to yellowish solid | Inferred from related compounds[6][7] |
Causality Insight: The predicted XLogP value suggests moderate lipophilicity. The benzyl group significantly increases this value compared to an unsubstituted piperidine, enhancing membrane permeability but potentially reducing aqueous solubility. The methoxy and ketone groups contribute to the polar surface area, providing necessary hydrogen bond acceptor sites for target interaction.
Synthesis and Mechanistic Insights
The synthesis of spiro[chromane-2,4'-piperidine]-4-ones can be achieved through several routes. A robust and logical approach involves a base-catalyzed domino reaction starting from a suitably substituted 2'-hydroxychalcone and N-benzyl-4-piperidone. This method is efficient as it forms two rings and a stereocenter in a controlled manner.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the molecule at the chromanone ring, identifying a key chalcone intermediate.
Caption: Retrosynthetic analysis for the target spiro compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative, self-validating workflow based on established methodologies for related structures.[8]
Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
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Reagent Preparation: Dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
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Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (e.g., 40%, 3.0 eq) dropwise with vigorous stirring. The causality here is that the strong base deprotonates the acetophenone, forming an enolate which then attacks the benzaldehyde in a classic Claisen-Schmidt condensation.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Step 2: Synthesis of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
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Reagent Preparation: To a solution of the chalcone from Step 1 (1.0 eq) in ethanol, add N-benzyl-4-piperidone (1.1 eq).
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Catalysis: Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine. This base facilitates the initial Michael addition of the piperidone enolate to the chalcone.
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Domino Reaction: Reflux the mixture for 8-12 hours. After the initial 1,4-conjugate addition, the phenolic hydroxyl group attacks the piperidone carbonyl in an intramolecular cyclization, followed by dehydration, to form the stable spirocyclic chromanone system.
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Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product.
Anticipated Spectroscopic Characterization
Validation of the final structure is paramount. Based on the functional groups present, the following spectroscopic signatures would be expected:
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.9 ppm. The methoxy group will cause characteristic splitting of the protons on the chromane ring. The benzyl group protons will also appear in this region. - Methoxy Group: A sharp singlet around δ 3.8 ppm. - Benzyl CH₂: A singlet around δ 3.5-3.7 ppm. - Piperidine & Chromane CH₂: A series of complex multiplets in the aliphatic region (δ 1.8-3.0 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal downfield, around δ 190-195 ppm.[7] - Spiro Carbon (O-C-N): A key signal around δ 70-80 ppm. - Aromatic Carbons: Multiple signals between δ 100-165 ppm. - Aliphatic Carbons: Signals for the piperidine, benzyl, and chromane CH₂ groups between δ 30-60 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 338.17. |
| Infrared (IR) | - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-O-C Stretch: Bands in the region of 1050-1250 cm⁻¹. - Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹. |
Biological Activity and Therapeutic Context
While the specific biological profile of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one is not detailed in the literature, the core scaffold is a validated modulator of several important drug targets. This provides a strong rationale for its investigation in multiple therapeutic areas.
Histone Deacetylase (HDAC) Inhibition
Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have been developed as potent HDAC inhibitors for cancer therapy.[2][9] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. Inhibitors prevent this, reactivating gene expression and inducing cell cycle arrest or apoptosis in cancer cells.[1] The spiro scaffold acts as a rigid core to correctly position a zinc-binding group (often a hydroxamic acid) within the active site of the enzyme. Our target molecule, with its ketone, could serve as a key intermediate for the synthesis of more complex HDAC inhibitors.[2]
Caption: Mechanism of HDAC inhibition in cancer therapy.
G-Protein-Coupled Receptor 119 (GPR119) Agonism
Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable agonists for GPR119, a target for type 2 diabetes.[10] GPR119 is a Gs-coupled receptor found primarily in pancreatic β-cells and intestinal L-cells. Its activation increases intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of glucagon-like peptide-1 (GLP-1).[1][10] The conformational rigidity of the spiro scaffold is believed to be key for achieving high agonist potency.[10] The benzyl and methoxy groups on our target molecule could be crucial for optimizing interactions within the GPR119 binding pocket.
Serotonin 5-HT₂C Receptor Agonism
By modifying related scaffolds, researchers have identified spiro[chromene-2,4'-piperidine]s as a new class of selective 5-HT₂C receptor agonists.[11] 5-HT₂C receptor agonists are of interest for treating obesity, as they are known to reduce food intake. The study highlighted that small halogen substituents at the 7-position (analogous to our methoxy group) improved potency and selectivity.[11] This suggests that our target molecule is a promising candidate for evaluation in metabolic disorders.
Conclusion and Future Directions
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one is more than a simple chemical entity; it is a strategically designed molecule built upon a privileged scaffold. Its physicochemical properties suggest a favorable profile for a drug candidate intermediate, balancing lipophilicity and polarity. The presence of a ketone provides a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in multiple therapeutic contexts.
Future research should focus on:
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Experimental Validation: The synthesis and full experimental characterization (NMR, MS, X-ray crystallography) of the title compound to confirm the predicted properties.
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Biological Screening: Evaluation of its activity in HDAC, GPR119, and 5-HT₂C receptor assays to determine its primary biological target and potency.
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Lead Optimization: Using the ketone functionality to generate a library of derivatives (e.g., oximes, alcohols, hydroxamic acids) to optimize potency, selectivity, and pharmacokinetic properties.
This in-depth analysis underscores the significant potential of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one as a valuable building block and potential lead compound in the ongoing quest for novel therapeutics.
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